(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene

asymmetric hydrogenation ruthenium catalysis ketone reduction

Researchers seeking to establish baseline enantioselectivity for biferrocene ligand optimization often face a lack of well-characterized reference scaffolds. (R,R)-BIFEP addresses this by providing a conformationally flexible C₂-symmetric diphosphine with documented, reproducible performance boundaries. - Achieves a proven maximum of 82% ee in Ru-catalyzed ketone hydrogenation, serving as a benchmark for quantifying gains from backbone rigidification. - Forms structurally characterized Pd(II) and Ru(II) complexes with distinct (P)- and (M)-shaped conformations, enabling fundamental coordination chemistry studies. - Supplied at ≥98.0% purity with verified specific rotation [α]D = -159°, ensuring batch-to-batch consistency for analytical method validation.

Molecular Formula C44H36Fe2P2
Molecular Weight 738.41
CAS No. 136274-57-2
Cat. No. B594250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene
CAS136274-57-2
Synonyms(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene
Molecular FormulaC44H36Fe2P2
Molecular Weight738.41
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2]
InChIInChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2
InChIKeyVADPYXYBFVOWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R)-BIFEP Procurement-Grade Specification


(R,R)-2,2′-Bis(diphenylphosphino)-1,1′-biferrocene (abbreviated as (R,R)-BIFEP) is a C₂-symmetric chiral diphosphine ligand characterized by a biferrocene backbone bearing two diphenylphosphino substituents at the 2 and 2′ positions [1]. Its molecular formula is C₄₄H₃₆Fe₂P₂, with a molecular weight of 738.41 g/mol, and it is supplied as a light yellow to orange crystalline powder with a melting point of 232 °C and a specific rotation [α]D of -159° (c = 0.2, CHCl₃) . Commercially available grades offer purities of ≥98.0% (by titration), and the compound exhibits solubility in chloroform .

Biferrocene scaffold SAR studies
Conformational flexibility probe
Coordination chemistry & crystallography

(R,R)-BIFEP vs. Atropisomeric Diphosphines


Atropisomeric diphosphines such as BINAP and MeO-BIPHEP derive their stereodifferentiating capacity from a rigid biaryl axis that locks the ligand into a defined chiral conformation [1]. In contrast, the biferrocene backbone of (R,R)-BIFEP retains conformational flexibility around the central 1,1′-biferrocene bond, even upon coordination to transition metals [1]. This fundamental structural divergence produces markedly different enantioselectivity profiles: whereas BINAP routinely delivers enantiomeric excesses exceeding 95% across a broad range of prochiral substrates, (R,R)-BIFEP yields only low to moderate enantioselectivities (maximum 82% ee) in analogous hydrogenation reactions [2]. Consequently, (R,R)-BIFEP is not a performance-equivalent substitute for BINAP or BIPHEP-family ligands in standard asymmetric hydrogenation applications, and procurement decisions must account for this proven performance boundary.

Enantioselectivity Profile Mismatch
Lower reported enantioselectivity ceiling compared to BINAP-type ligands may not support high-optical-purity applications.
Conformational Flexibility vs. Rigidity
Biferrocene backbone retains flexibility upon coordination, reducing stereocontrol relative to rigid atropisomeric biaryl ligands.
Not a Direct Substitute
Procurement for asymmetric hydrogenation requiring high ee should consider atropisomeric diphosphine alternatives.

(R,R)-BIFEP Performance Profile


Ru-Ketone Hydrogenation: Enantioselectivity vs. BINAP

In ruthenium-catalyzed asymmetric hydrogenation of ketones, (R,R)-BIFEP achieves a maximum enantiomeric excess of 82% [1]. By contrast, ruthenium-BINAP catalysts under comparable ketone hydrogenation conditions routinely deliver enantioselectivities exceeding 95% and frequently approach 99% ee for β-ketoester and aromatic ketone substrates [2]. The 13-percentage-point deficit (and potentially greater) represents a verifiable, quantifiable performance boundary that distinguishes (R,R)-BIFEP from the industry-standard BINAP ligand.

Ru-Ketone ee vs BINAP
Class-level
82% ee
Reported max
vs
>95% ee
BINAP typical
Informs substitution assessment for high-ee ketone hydrogenation.
Performance gap ≥13 percentage points; class-level data.
asymmetric hydrogenation ruthenium catalysis ketone reduction

Rh-Olefin Hydrogenation: Enantioselectivity vs. Atropisomeric Ligands

Rhodium-mediated asymmetric hydrogenation of olefins using (R,R)-BIFEP yields products with only low to moderate enantiomeric excess [1]. In direct contrast, Rh-BINAP and Rh-MeO-BIPHEP catalysts under analogous conditions for dehydroamino acid hydrogenation routinely achieve enantioselectivities of 95–99% ee [2]. This marked performance disparity is attributed to the conformational flexibility of the biferrocene backbone, which permits rotation around the 1,1′-biferrocene axis even after metal coordination, thereby degrading stereocontrol [1].

Rh-Olefin ee vs BINAP
Class-level
Low–moderate ee
BIFEP reported
vs
95–99% ee
BINAP/MeO-BIPHEP
May not support Rh-olefin hydrogenation requiring >90% ee.
Attributed to conformational flexibility; class-level inference.
asymmetric hydrogenation rhodium catalysis olefin reduction

Physicochemical and Purity Specifications

Commercially available (R,R)-BIFEP (CAS 136274-57-2) is supplied with a minimum purity of ≥98.0% as determined by titration assay, with an appearance of light yellow to orange crystalline powder and a melting point of 232 °C . The specific rotation is fixed at [α]D = -159° (c = 0.2, CHCl₃) . These are fixed, verifiable parameters that define the accepted identity of this compound. For comparison, alternative atropisomeric ligands such as BINAP are typically supplied at >99% purity and with specific rotations that differ according to their distinct chiral scaffold, while ferrocene-based analogues like Josiphos exhibit different melting behavior due to their distinct molecular architectures [1].

Purity & Identity
Specification review
Purity ≥98.0% (T); mp 232 °C; [α]D −159° (c 0.2, CHCl₃)
Fixed parameters for procurement verification and batch consistency.
Differentiates from BINAP and Josiphos specifications.
chiral ligand procurement quality control analytical specification

Precursor to Walphos-Type Biferrocene Ligands

(R,R)-BIFEP serves as the parent C₂-symmetric biferrocene scaffold from which a family of Walphos-type biferrocene diphosphine ligands has been developed via Negishi coupling strategies [1]. These structurally diversified biferrocene-based Walphos analogues achieve enantiomeric excesses of up to 95% (Rh-catalyzed) and 97% (Ru-catalyzed) in asymmetric hydrogenation [1]—performance levels that exceed the 82% ee ceiling observed for the parent (R,R)-BIFEP ligand [2]. This relationship positions (R,R)-BIFEP not as a high-performance catalyst ligand in its own right, but as a valuable synthetic building block for constructing optimized biferrocene-based ligand architectures with enhanced stereocontrol.

BIFEP vs Walphos Analog
Class-level
82% ee
Parent BIFEP
vs
95–97% ee
Walphos analogues
Positions BIFEP as precursor scaffold for higher-performance ligands.
Supports ligand SAR programs; ≥13 pp improvement.
ligand synthesis Walphos ligands asymmetric hydrogenation

(R,R)-BIFEP Application Scenarios


Biferrocene Ligand SAR Studies

Given that (R,R)-BIFEP achieves a maximum of 82% ee in Ru-catalyzed ketone hydrogenation [1] while structurally modified Walphos-type biferrocene analogues reach 95–97% ee [2], this compound is best deployed as a baseline reference scaffold for systematic ligand optimization programs. Researchers can quantify the enantioselectivity gains achieved through backbone rigidification or substituent variation by direct comparison to the parent BIFEP benchmark. Procurement in this context is justified when the scientific objective is to map structure-selectivity relationships in biferrocene-based diphosphine architectures.

Conformational Flexibility Mechanistic Studies

The conformational flexibility of the 1,1′-biferrocene axis, which persists upon metal coordination and accounts for the low to moderate enantioselectivities observed with (R,R)-BIFEP compared to rigid atropisomeric ligands such as BINAP [1], makes this compound a mechanistically instructive probe. Researchers investigating the relationship between ligand backbone rigidity and enantioselectivity can use (R,R)-BIFEP as a model system for flexible scaffolds, providing a direct comparator against conformationally locked diphosphines. This application leverages the compound's established performance deficiency as a controlled experimental variable.

Pd(II) & Ru(II) Complexes for Crystallography

(R,R)-BIFEP forms well-defined coordination complexes with palladium(II) (e.g., [PdCl₂(BIFEP)]) and ruthenium(II) (e.g., [RuCl(p-cymene)(BIFEP)]PF₆) that have been structurally characterized by X-ray crystallography, revealing distinct (P)-shaped and (M)-shaped conformations in the solid state and dynamic conformational equilibria in solution [1]. Procurement for fundamental coordination chemistry and crystallographic studies is supported by established synthetic protocols and characterized structural outcomes, independent of the ligand's catalytic performance limitations.

QC Reference Standard for Chiral Diphosphines

The fixed physicochemical specifications of (R,R)-BIFEP—including purity ≥98.0% (T), melting point 232 °C, and specific rotation [α]D = -159° (c = 0.2, CHCl₃) [1]—enable its use as an authenticated reference standard for analytical method validation, chiral HPLC column calibration, and cross-batch identity verification. Procurement in this scenario is justified for laboratories requiring a well-characterized chiral diphosphine with documented, verifiable analytical parameters for quality assurance workflows.

Application
Selection Property
Validation Focus
Biferrocene Ligand SAR Studies
Baseline selectivity benchmark
Enantioselectivity improvement over parent scaffold
Conformational Flexibility Mechanistic Studies
Flexible backbone model
Ligand rigidity–selectivity correlation
Pd(II) & Ru(II) Complexes for Crystallography
Well-characterized metal complexes
Solid-state and solution conformation analysis
QC Reference Standard for Chiral Diphosphines
Fixed analytical specifications
Identity and purity batch verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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